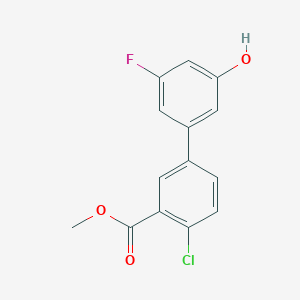
5-(2-Benzyloxyphenyl)-2-fluorophenol, 95%
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-2-fluorophenol, or 2-BPF, is a versatile and widely used organic compound that has a wide range of applications in the scientific, medical, and industrial fields. It is a white crystalline solid with a melting point of around 50-60°C. The compound is highly soluble in water, ethanol, and other polar solvents, making it an ideal choice for a variety of applications.
Mécanisme D'action
The mechanism of action of 2-BPF is not well understood, however, it is believed to involve the formation of a covalent bond between the two fluorine atoms in the compound. This covalent bond is believed to be responsible for the compound's ability to act as a catalyst in chemical reactions and as a fluorescent dye.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BPF are not well understood. However, studies have shown that the compound has a low toxicity, with no significant adverse effects observed in laboratory animals. Furthermore, the compound has been shown to have some anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2-BPF in laboratory experiments are its low toxicity, its solubility in a variety of solvents, and its ability to act as a catalyst or fluorescent dye in a variety of applications.
However, there are also some limitations to using 2-BPF in laboratory experiments. For example, the compound is relatively unstable and can easily degrade in the presence of light or heat. Additionally, the compound is relatively expensive, making it unsuitable for large-scale experiments.
Orientations Futures
Despite its wide range of applications, there is still much to be learned about 2-BPF. Possible future directions include further research into the compound's biochemical and physiological effects, as well as its potential applications in medical and industrial fields. Additionally, further research into the compound's mechanism of action and its ability to act as a catalyst or fluorescent dye could lead to the development of new and improved methods for its synthesis and use. Finally, additional research into the compound's stability and cost could lead to the development of more efficient and cost-effective methods for its use.
Méthodes De Synthèse
The synthesis of 2-BPF is relatively straightforward, and can be accomplished through a few different methods. The most common method is the reaction of 2-hydroxybenzaldehyde and 2-fluorophenol in the presence of a base, such as potassium carbonate. This reaction produces 5-(2-benzyloxyphenyl)-2-fluorophenol as the major product, with minor amounts of other products. The reaction is typically run at a temperature of around 50-60°C and can be completed in a few hours.
Applications De Recherche Scientifique
2-BPF has a wide range of applications in the scientific research field, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye. In organic synthesis, 2-BPF is used as a starting material for the synthesis of a variety of compounds, such as benzyl ethers, amines, and esters. It is also used as a catalyst in the formation of peptide bonds in peptide synthesis. Furthermore, 2-BPF is also used as a fluorescent dye in a variety of applications, such as fluorescence microscopy and DNA sequencing.
Propriétés
IUPAC Name |
2-fluoro-5-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMSULMLCRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684571 | |
| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-89-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4-fluoro-2′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















